Silane, (heptadecafluorooctyl)trimethyl-

Vue d'ensemble

Description

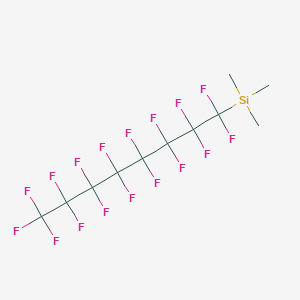

Silane, (heptadecafluorooctyl)trimethyl- is a fluorinated alkylsilane molecule with the molecular formula C11H9F17Si and a molecular weight of 492.25 g/mol. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance, making it valuable in various industrial and research applications.

Mécanisme D'action

Target of Action

Silanes, including (heptadecafluorooctyl)trimethyl-, are primarily used as coupling agents in reinforced composites . They interact with the surface of the composite material, forming a thin film that enhances the bond between the composite and the matrix resin .

Mode of Action

The mode of action of silanes involves chemical bonding at the interface of the composite material . This interaction results in improved composite properties .

Biochemical Pathways

Silanes in general are known to alter the interface between resin and reinforcement, which has far-reaching effects on the resin adjacent to the treated mineral extending into a broader interphase region .

Result of Action

The primary result of the action of (heptadecafluorooctyl)trimethyl- is the enhancement of composite properties . By forming a thin film on the surface of the composite material, it improves the bond between the composite and the matrix resin, leading to marked improvements in the composite’s properties .

Action Environment

The action of (heptadecafluorooctyl)trimethyl- can be influenced by various environmental factors. For instance, the presence of moisture can affect the silane’s ability to form a hydrophobic layer on the surface of the composite material . Additionally, the temperature and pressure conditions during the application of the silane can also impact its efficacy and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (heptadecafluorooctyl)trimethyl- typically involves the reaction of heptadecafluorooctyl iodide with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

C8F17I+ClSi(CH3)3→C8F17Si(CH3)3+ICl

Industrial Production Methods: In industrial settings, the production of Silane, (heptadecafluorooctyl)trimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Silane, (heptadecafluorooctyl)trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Hydrosilylation Reactions: The silicon-hydrogen bond can react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the reaction. The process is usually conducted at elevated temperatures and pressures.

Major Products:

Substitution Reactions: The major products are the substituted silanes, where the fluorine atoms are replaced by the nucleophiles.

Hydrosilylation Reactions: The major products are the alkyl- or alkenyl-substituted silanes.

Applications De Recherche Scientifique

Silane, (heptadecafluorooctyl)trimethyl- has numerous applications in scientific research, including:

Surface Modification: It is used to modify surfaces to impart hydrophobic and oleophobic properties, making them resistant to water and oil.

Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives to enhance their durability and chemical resistance.

Biomedical Applications: It is employed in the development of biocompatible materials and drug delivery systems due to its inert nature and stability.

Environmental Applications: The compound is used in the treatment of surfaces to prevent biofouling and contamination.

Comparaison Avec Des Composés Similaires

- Silane, (trifluoromethyl)trimethyl-

- Silane, (pentafluoropropyl)trimethyl-

- Silane, (nonafluorobutyl)trimethyl-

Comparison: Silane, (heptadecafluorooctyl)trimethyl- is unique due to its longer fluorinated alkyl chain, which provides superior hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly valuable in applications requiring extreme resistance to water and oil.

Activité Biologique

Silane, (heptadecafluorooctyl)trimethyl-, also known as a perfluorinated compound (PFC), is a member of a class of chemicals that have gained attention due to their unique properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential health implications, and relevant research findings.

Overview of Silane, (heptadecafluorooctyl)trimethyl-

Silane, (heptadecafluorooctyl)trimethyl- is characterized by its long fluorinated carbon chain, which imparts hydrophobic and lipophobic properties. These characteristics make it useful in various industrial applications, including coatings and surfactants. However, the persistence of PFCs in the environment raises concerns regarding their biological effects.

- Cell Membrane Interaction : The hydrophobic nature of silane compounds allows them to interact with cell membranes, potentially altering membrane integrity and function. Studies suggest that PFCs can disrupt lipid bilayers, leading to increased permeability and cellular stress .

- Endocrine Disruption : Research indicates that PFCs may act as endocrine disruptors. They can interfere with hormone signaling pathways, potentially affecting reproductive health and development in various organisms .

- Immunotoxicity : Exposure to PFCs has been linked to immune system alterations. For instance, studies on children exposed to perfluoroalkyl substances (PFAS), including silane derivatives, have shown reduced antibody responses to vaccinations .

Toxicological Studies

Case Studies

- Case Study on Immunotoxicity : A study conducted on children from the Faroe Islands found that exposure to PFCs was associated with lower antibody responses to common childhood vaccines. This raises concerns about the long-term immunological effects of these compounds on developing populations .

- Environmental Impact Assessment : Research assessing the environmental presence of PFCs indicated significant bioaccumulation in aquatic organisms, leading to potential risks for human health through the food chain .

- Health Risk Assessment : A comprehensive survey of consumer products revealed widespread use of fluorinated substances, including silane derivatives, with implications for both environmental and human health due to their persistence and toxicity .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F17Si/c1-29(2,3)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSFUEGQVWQFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F17Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399897 | |

| Record name | (Heptadecafluorooctyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52112-19-3 | |

| Record name | (Heptadecafluorooctyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.